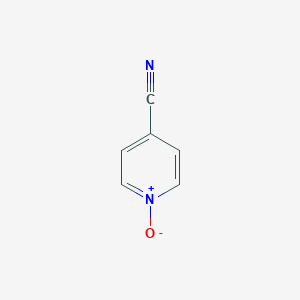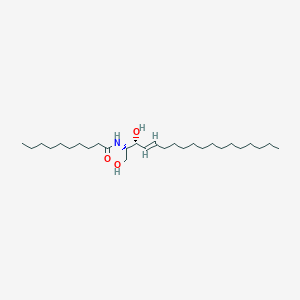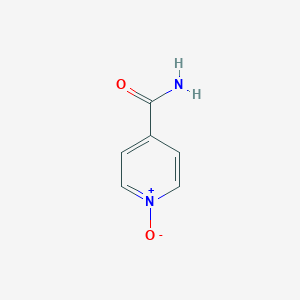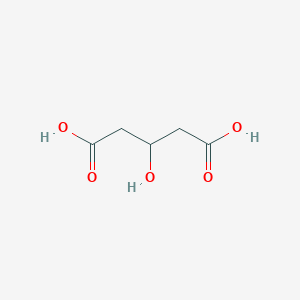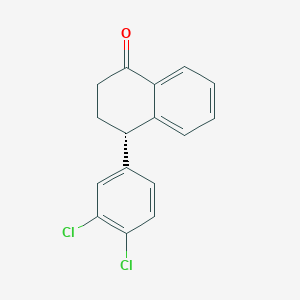
舍曲林酮
描述
Synthesis Analysis
Sertraline ketone formation is part of sertraline's metabolic pathway, where sertraline undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, and further metabolic processes lead to the formation of a ketone. Initial metabolic steps include N-demethylation, oxidative deamination, and glucuronidation, leading to the ketone as a metabolic product (Devane, Liston, & Markowitz, 2002). Additionally, efficient kinetic resolution in asymmetric hydrosilylation of imines and related compounds has been demonstrated as a synthetic approach relevant to sertraline ketone (Yun & Buchwald, 2000).
Molecular Structure Analysis
The molecular structure of sertraline ketone reflects its origin as a metabolite of sertraline, incorporating the core naphthalenamine structure characteristic of sertraline with modifications leading to the ketone group. Detailed molecular structure analysis and computational studies provide insights into the vibrational spectrum, geometry, and molecular properties of sertraline and its metabolites (Sagdinc, Kandemirli, & Bayari, 2007).
Chemical Reactions and Properties
Sertraline ketone's stability and reactivity have been explored through studies of sertraline's degradation in water, indicating that while sertraline ketone is a significant intermediate, it exhibits considerable resistance to further degradation, highlighting its potential environmental persistence (Shen et al., 2011).
Physical Properties Analysis
The physical properties of sertraline ketone, such as solubility and distribution, are influenced by its molecular structure. Studies on sertraline's biotransformation and removal during wastewater treatment have revealed insights into the physical behavior of sertraline and its metabolites, including sertraline ketone, in various environmental contexts (Gornik et al., 2020).
科学研究应用
舍曲林对利什曼原虫(内脏利什曼病的病原体)表现出活性 (Palit 和 Ali,2008)。
它影响微生物食物网,并促进沉积物中的硝化作用,影响河流生态系统的物质循环 (Li 等人,2020)。
舍曲林诱导 5HT-2 介导的磷酸肌醇水解脱敏,提示在中枢 5HT-2 受体上具有新的抗抑郁作用 (Sanders-Bush 等人,2004)。
分子印迹聚合物 (MIP) 通过重新结合母体药物、其代谢物去甲舍曲林和舍曲林酮,改善了舍曲林残留物的环境分析 (Koler 等人,2018)。
舍曲林是神经元 5-羟色胺摄取的有效抑制剂,用于治疗抑郁症和肥胖症 (Tremaine 等人,1989)。
它促进神经干细胞分化为血清素能神经元,并保护其免受损伤 (Peng 等人,2012)。
舍曲林通过靶向 mTOR 信号通路以 REDD1 依赖性方式表现出抗增殖活性 (Lin 等人,2010)。
它通过激活 TNF-MAP4K4-JNK 级联信号通路诱导 HepG2 细胞凋亡 (Chen 等人,2013)。
舍曲林耐受性良好,用于治疗老年抑郁症 (McClintock 等人,2006)。
它诱导肝细胞内质网应激,导致肝毒性 (Chen 等人,2014)。
高浓度时,盐酸舍曲林对水生生物产生不利影响 (Minagh 等人,2009)。
接触舍曲林的小龙虾表现出攻击性增加 (Woodman 等人,2016)。
舍曲林治疗可导致抑郁发作恢复和生化参数正常化 (Butler,1988)。
连续色谱用于制药产品舍曲林的开发 (Quallich,2005)。
在表达代谢药物的酶的细胞中,舍曲林诱导的细胞毒性降低 (Chen 等人,2020)。
舍曲林在治疗和过量服用中相对安全 (Vane 等人,2002)。
舍曲林酮降解表明潜在的环境持久性 (Shen 等人,2011)。
预处理代谢型可能预测抑郁症患者对舍曲林的反应 (Kaddurah-Daouk 等人,2011)。
与舍曲林相关的肝毒性可能是由于线粒体功能障碍 (Li 等人,2012)。
生物废水处理过程中舍曲林的生物转化和去除是有效的 (Gornik 等人,2020)。
属性
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924791 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline ketone | |
CAS RN |
124379-29-9 | |
| Record name | (S)-4-(3,4-Dichlorophenyl)-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124379-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



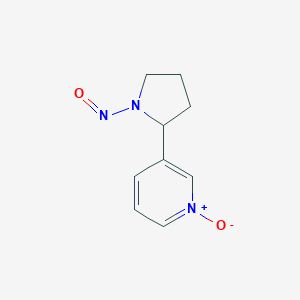

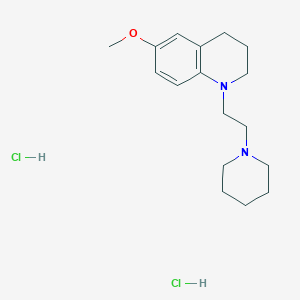
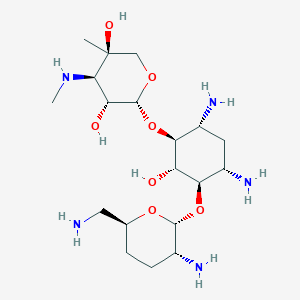
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
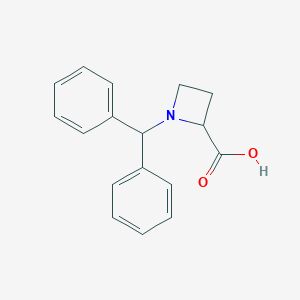
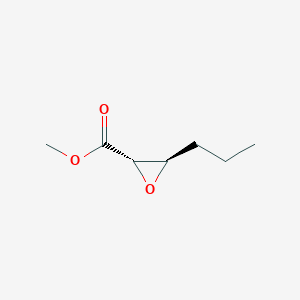

![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
